molecular formula C7H5F3O2S B11719733 Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B11719733
M. Wt: 210.18 g/mol
InChI Key: OYONUKOBXWFJOV-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is an organic compound with the molecular formula C7H5F3O2S. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The trifluoromethyl group attached to the thiophene ring significantly influences its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. This esterification reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-13-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONUKOBXWFJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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